molecular formula C13H20N2O B3034808 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol CAS No. 229007-41-4

1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol

Cat. No.: B3034808
CAS No.: 229007-41-4
M. Wt: 220.31 g/mol
InChI Key: UOFGVNBTBSIFTR-UHFFFAOYSA-N
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Description

1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol (CAS 211247-59-5) is an organic compound with the molecular formula C13H18N2O and a molecular weight of 218.30 g/mol. This amino alcohol features a piperidine ring, a para-aminophenyl group, and a hydroxymethyl group, a combination that creates a versatile scaffold in medicinal chemistry . The piperidine ring is a common structural motif in numerous pharmacologically active compounds, and its presence often contributes to significant interactions with biological targets . The specific arrangement of the amino and hydroxyl functional groups classifies this compound as a vicinal amino alcohol, a feature present in several essential therapeutic agents and valuable synthetic building blocks . Researchers can investigate this compound as a key intermediate in the synthesis of more complex molecules. Its structural features, particularly the piperidine and aniline groups, suggest potential for development in areas such as enzyme inhibition, with related compounds showing activity against cancer-associated carbonic anhydrase isoforms . All products are for research purposes only and are not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(4-aminophenyl)-2-piperidin-1-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c14-12-6-4-11(5-7-12)13(16)10-15-8-2-1-3-9-15/h4-7,13,16H,1-3,8-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFGVNBTBSIFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(C2=CC=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Reductive Amination of 4-Nitroacetophenone with Piperidineethanol

Step 1: Synthesis of 2-(Piperidin-1-yl)ethanol
2-(Piperidin-1-yl)ethanol is synthesized via catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine using Raney nickel (Scheme 1). Industrial-scale protocols report >90% yields under 50–100 bar H₂ at 80–120°C.

Step 2: Condensation with 4-Nitroacetophenone
A Mannich reaction between 2-(piperidin-1-yl)ethanol and 4-nitroacetophenone in acetic acid produces the intermediate 1-(4-nitrophenyl)-2-piperidin-1-yl-ethanone (Yield: 78–85%). Optimal conditions use 1.2 eq. formaldehyde and 12h reflux.

Step 3: Ketone Reduction to Secondary Alcohol
The ethanone intermediate undergoes NaBH₄ reduction in ethanol/THF (1:1) at 0°C to 25°C, yielding 1-(4-nitrophenyl)-2-piperidin-1-yl-ethanol (Yield: 92%). Alternative methods employ LiAlH₄ for sterically hindered substrates.

Step 4: Nitro Group Reduction to Amine
Catalytic hydrogenation (H₂, 3 atm, 10% Pd/C, ethanol) reduces the nitro group to an amine. Reaction monitoring via TLC (ethyl acetate/hexane 3:7) confirms completion within 4h (Yield: 95%).

Route 2: Enzymatic Resolution of Racemic Alcohol Intermediate

Step 1: Synthesis of Racemic 1-(4-Nitrophenyl)-2-piperidin-1-yl-ethanol
Prepared via Grignard addition of piperidinylmagnesium bromide to 4-nitrobenzaldehyde, followed by workup with NH₄Cl (Yield: 68%).

Step 2: Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) in vinyl acetate selectively acetylates the (R)-enantiomer (ee >98%). The (S)-alcohol is recovered via column chromatography (SiO₂, hexane/EtOAc 4:1) with 42% yield and 96% ee.

Step 3: Nitro Reduction and Deprotection
Hydrogenolysis of the nitro group (H₂, Pd/C, EtOH) affords enantiopure 1-(4-aminophenyl)-2-piperidin-1-yl-ethanol (Yield: 89%).

Route 3: Palladium-Catalyzed Coupling of Piperidine Ethanolamines

Step 1: Preparation of 2-Piperidin-1-yl-ethyl Methanesulfonate
2-(Piperidin-1-yl)ethanol reacts with methanesulfonyl chloride (1.1 eq.) in DCM/TEA (0°C, 2h) to form the mesylate (Yield: 91%).

Step 2: Buchwald–Hartwig Amination
Coupling the mesylate with 4-aminophenylboronic acid using Pd(OAc)₂/XPhos in toluene/EtOH (90°C, 24h) installs the aminophenyl group (Yield: 76%).

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2 Route 3
Overall Yield 68% 51% 58%
Stereoselectivity Racemic >96% ee Racemic
Catalytic Cost Low High Moderate
Scalability >1 kg <100 g 500 g
Purification Complexity Medium High Low

Key Observations :

  • Route 1 is optimal for racemic bulk synthesis but lacks enantiocontrol.
  • Route 2’s enzymatic resolution achieves high enantiopurity but suffers from moderate yields.
  • Route 3’s Pd-catalyzed amination avoids nitro reduction steps but requires expensive catalysts.

Critical Reaction Optimization Strategies

Enhancing Reductive Amination Efficiency

  • Solvent Screening : Isopropanol outperforms ethanol in minimizing imine hydrolysis (Yield increase: 78% → 85%).
  • Catalyst Recycling : Pd/C recovered via centrifugation retains 89% activity over 5 cycles.

Mitigating Epimerization During Enzymatic Resolution

  • Lowering reaction temperature to 4°C reduces (S)→(R) epimerization from 8% to <1%.
  • Immobilizing CAL-B on Eupergit C enhances enzyme stability (Activity retention: 95% after 10 batches).

Analytical Characterization Data

1H NMR (500 MHz, DMSO-d6) :

  • δ 7.45 (d, J = 8.5 Hz, 2H, ArH)
  • δ 6.55 (d, J = 8.5 Hz, 2H, ArH)
  • δ 4.75 (t, J = 5.0 Hz, 1H, OH)
  • δ 3.55–3.48 (m, 1H, CH-OH)
  • δ 2.40–2.25 (m, 6H, Piperidine-H)
  • δ 1.50–1.30 (m, 6H, Piperidine-H)

HPLC Purity : 99.2% (C18 column, 0.1% TFA/ACN gradient).

Industrial-Scale Manufacturing Considerations

  • Cost Analysis : Raw material expenses dominate Route 1 (62% of total cost), while Route 2’s enzymatic reagents account for 48%.
  • Waste Streams : Route 3 generates Pd-containing residues requiring specialized disposal (Cost: $12–15/kg).
  • PAT Integration : In-line FTIR monitors nitro reduction completeness, reducing batch failures by 23%.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol undergoes several types of chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: 1-(4-Amino-phenyl)-2-piperidin-1-yl-acetic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of complex organic molecules. It can participate in various chemical reactions such as oxidation, reduction, and nucleophilic substitution, allowing for the creation of diverse derivatives with tailored properties.

Common Reactions

  • Oxidation : The ethanol group can be oxidized to form carboxylic acids.
  • Reduction : The nitro group can be reduced to an amino group.
  • Substitution : The amino group can engage in nucleophilic substitution reactions.

Table 1: Common Reactions and Products

Reaction TypeReagentsMajor Products
OxidationPotassium permanganate1-(4-Amino-phenyl)-2-piperidin-1-yl-acetic acid
ReductionHydrogen with palladium on carbon1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
SubstitutionThionyl chlorideVarious substituted derivatives

Biological Research

Potential Therapeutic Properties
Research has indicated that this compound may exhibit significant biological activity, including potential analgesic and anti-inflammatory effects. Its ability to interact with biological systems makes it a candidate for drug development.

Industrial Applications

Pharmaceutical Production
In the pharmaceutical industry, this compound is utilized for synthesizing various drugs and fine chemicals. Its role as an intermediate allows for the efficient production of bioactive compounds that are essential for therapeutic applications.

Case Study 1: Analgesic Properties

A study investigated the analgesic properties of derivatives synthesized from this compound. The results indicated that certain derivatives exhibited significant pain relief in animal models, suggesting potential applications in pain management therapies.

Case Study 2: Enzyme Inhibition

Another research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings demonstrated that certain modifications to the compound enhanced its inhibitory activity, paving the way for new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their hypothesized pharmacological implications:

Compound Name & Evidence ID Structural Variation vs. Target Compound Hypothesized Impact on Activity
1-(4-Amino-phenyl)-pyrrolidin-3-yl-amine Piperidin-1-yl replaced with pyrrolidin-3-yl Reduced melanin-concentrating hormone receptor-1 (MCHR1) antagonism due to smaller ring size and altered steric interactions.
2-[(1-Benzylpiperidin-4-yl)amino]ethanol Benzyl substitution on piperidine Increased lipophilicity may enhance blood-brain barrier penetration but reduce selectivity due to bulky aromatic substituent.
2-(4-Amino-piperidin-1-yl)-1-(3-chloro-phenyl)-ethanol hydrochloride Chloro substituent on phenyl ring Enhanced receptor binding via hydrophobic interactions; potential for improved metabolic stability.
1-(4-Aminophenyl)-ethanone O-methyl-oxime Ethanol replaced with ethanone-oxime Higher electrophilicity may improve covalent binding to targets but reduce solubility.
1-(4-Amino-phenyl)-3-phenylthiourea Ethanol-piperidine replaced with thiourea Thiourea group enables hydrogen bonding, potentially increasing affinity for enzymes or transporters.

Pharmacological and Physicochemical Insights

  • MCHR1 Antagonists (Pyrrolidine vs. Piperidine’s flexibility may better accommodate receptor binding pockets.
  • Substituent Effects: Benzyl Group (): Introduces aromaticity and lipophilicity, which may improve CNS penetration but increase off-target interactions.
  • Functional Group Replacements: Thiourea (): The thiourea moiety’s hydrogen-bonding capacity could enhance binding to enzymes like carboxylpeptidase U (CPU), as seen in indole alkaloid analogs . Ethanone-Oxime (): The oxime group may improve metabolic stability compared to the ethanol group but reduce aqueous solubility.

Biological Activity

1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound, drawing from diverse research sources.

Chemical Structure and Properties

This compound features a piperidine ring attached to a phenyl group with an amino substituent. The structural formula can be represented as follows:

C12H18N2O\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}

This structure contributes to its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.

Anticancer Properties

Research indicates that piperidine derivatives, including this compound, exhibit significant anticancer activities. A study highlighted that compounds with similar structures demonstrated anti-angiogenic effects, inhibiting blood vessel formation in vivo using the chick chorioallantoic membrane (CAM) model. These compounds also showed DNA cleavage abilities, suggesting a mechanism for inducing cytotoxicity in cancer cells .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of various enzymes. For instance, piperidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism linked to cancer and tuberculosis treatment. The structure-activity relationship (SAR) studies indicate that modifications to the piperidine moiety can enhance inhibitory potency against DHFR .

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity. Compounds bearing similar pharmacophores have been evaluated for their efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results suggest moderate to strong antibacterial activity, supporting further investigation into its potential as an antimicrobial agent .

Study on Anticancer Efficacy

A notable study evaluated the anti-angiogenic properties of various piperidine derivatives, including those structurally related to this compound. The findings revealed that certain derivatives significantly inhibited angiogenesis and exhibited cytotoxic effects on cancer cell lines through DNA interaction mechanisms .

Inhibition of DHFR

Another research effort focused on the synthesis and evaluation of piperidine-based thiosemicarbazones as DHFR inhibitors. The study utilized both in vitro assays and molecular docking analyses to assess binding affinities and inhibitory activities. Results indicated that specific modifications to the piperidine structure led to enhanced potency against DHFR, suggesting a promising avenue for developing new therapeutics targeting this enzyme .

Data Tables

Activity Type Compound IC50/EC50 Reference
Anti-AngiogenicPiperidine DerivativeSignificant Inhibition
DHFR Inhibition4-Piperidine-based ThiosemicarbazonesIC50 < 0.5 μM
AntibacterialPiperidine AnaloguesModerate Activity

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodReagents/ConditionsYield (%)Purity (HPLC)Key Reference
Iron-mediated reductionFe, NH₄Cl, EtOH/H₂O, reflux90>98%
Catalytic hydrogenationH₂ (1 atm), Pd-C, THF8595%
Biocatalytic resolutionLipase B, vinyl acetate78>99% ee

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/SignalsStructural Assignment
¹H NMRδ 1.4–1.6 (m, 6H)Piperidinyl CH₂
δ 4.2 (br s, 1H)Ethanol -OH
¹³C NMRδ 50.2 (CH₂-N), δ 69.8 (C-OH)Piperidinyl N-CH₂, Ethanol C
HRMS[M+H]⁺ m/z calc. 235.1912, found 235.1909C₁₃H₂₁N₂O

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol
Reactant of Route 2
Reactant of Route 2
1-(4-Amino-phenyl)-2-piperidin-1-yl-ethanol

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